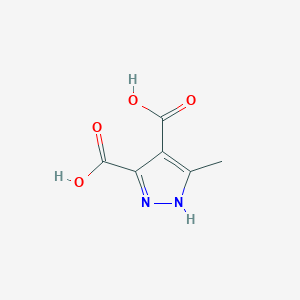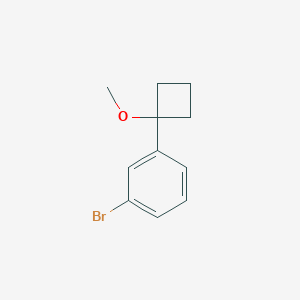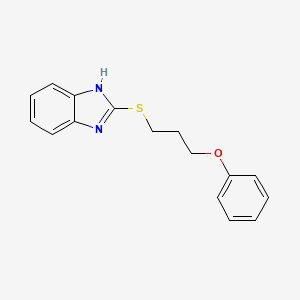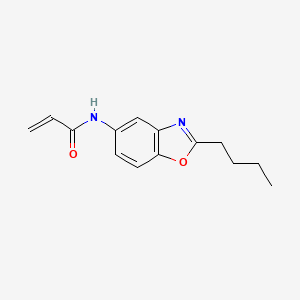
5-methyl-1H-pyrazole-3,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 and is a powder in its physical form . The IUPAC name for this compound is 5-methyl-1H-pyrazole-3,4-dicarboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, can be achieved through various methods. One such method involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . Another method involves the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system .Molecular Structure Analysis
The InChI code for 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is 1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) . This indicates the presence of a pyrazole ring with carboxylic acid groups at the 3rd and 4th positions and a methyl group at the 5th position .Chemical Reactions Analysis
Pyrazole derivatives, including 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions , condensations with ketones, aldehydes, and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a powder with a melting point of 225-226°C . The compound is stable at room temperature .Applications De Recherche Scientifique
Organic Synthesis
“5-methyl-1H-pyrazole-3,4-dicarboxylic acid” is used in organic synthesis. It is involved in several reactions as a reagent for the preparation of aminothiazoles .
γ-Secretase Modulators
This compound is used in the synthesis of γ-secretase modulators. γ-Secretase is an intramembrane protease that plays a critical role in the development of Alzheimer’s disease .
JAK2 Inhibitors
It is also used in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a type of protein that sends signals to cells from chemical signals outside the cell and is involved in many cellular processes.
TGF-β1 and Active A Signaling Inhibitors
The compound is used in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors . TGF-β1 is a cytokine that performs many cellular functions, including the control of cell growth, cell proliferation, cell differentiation, and apoptosis.
c-Met Kinase Inhibitors
It is used in the synthesis of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and dysregulation has been linked to cancer development.
Antitumor Agents
The compound is commonly used in the synthesis of potential antitumor agents. For instance, it has been used to design and synthesize novel sulfonamide-containing pyrazole-3-carboxamides and pyrazole-3,4-dicarboxamides, which have shown antiproliferative activities against HeLa (human cervical cancer) cells in vitro .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-methyl-1H-pyrazole-3,4-dicarboxylic acid would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Given the antiproliferative activities of similar pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation
Result of Action
Given the antiproliferative activities of similar pyrazole derivatives , it’s possible that this compound could inhibit cell proliferation, potentially leading to cell death in certain cancer cell lines.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially impact the compound’s action. For instance, the compound’s stability could be affected by high temperatures .
Propriétés
IUPAC Name |
5-methyl-1H-pyrazole-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFYVYHNAOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrazole-3,4-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)

![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)